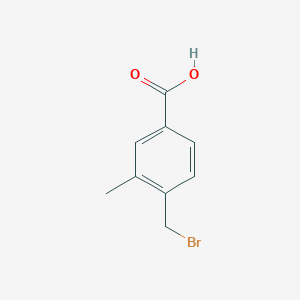
4-(Bromomethyl)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-3-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of 4-(Bromomethyl)-3-methylbenzaldehyde or this compound.
Reduction: Formation of 4-methyl-3-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-3-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of eprosartan, an antihypertensive agent, and temoporfin, a second-generation photosensitizer used in photodynamic therapy.
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-3-methylbenzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a bromomethyl group.
4-Bromobenzoic acid: Lacks the methyl group at the 3-position.
Uniqueness
4-(Bromomethyl)-3-methylbenzoic acid is unique due to the presence of both a bromomethyl and a methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to its analogs .
Eigenschaften
Molekularformel |
C9H9BrO2 |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
JCXCKEKEPWTVPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


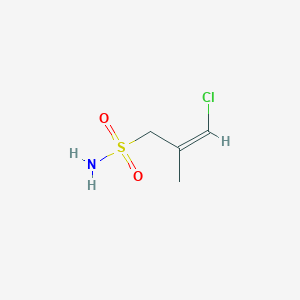
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
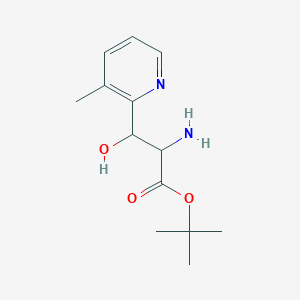
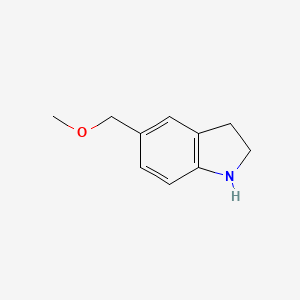


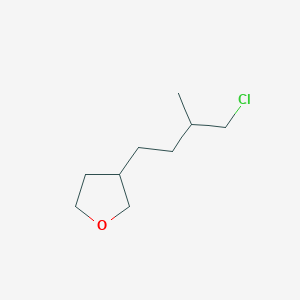
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
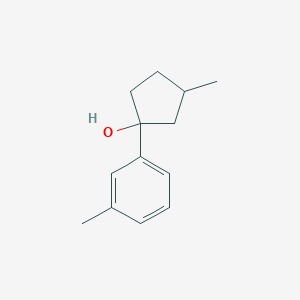
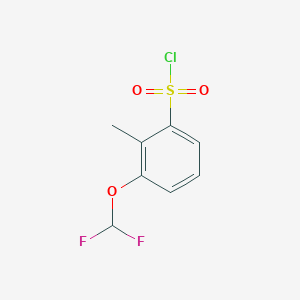
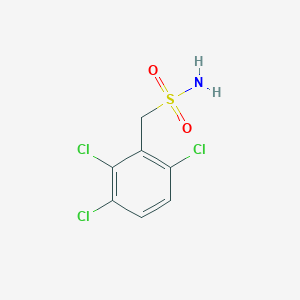
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
